molecular formula C10H14N2 B2360166 7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine CAS No. 160431-49-2

7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine

Cat. No.: B2360166
CAS No.: 160431-49-2
M. Wt: 162.236
InChI Key: NXIPDLJDMOVORS-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine is a heterocyclic compound with the molecular formula C10H14N2. It is a derivative of tetrahydroquinoline, featuring a methyl group at the 7th position and an amine group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of 7-methylquinoline-8-nitro compound using hydrogenation or other reducing agents to yield the desired amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of nitro groups to amines. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, more saturated amine compounds, and substituted tetrahydroquinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h4-5,12H,2-3,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIPDLJDMOVORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCCN2)C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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